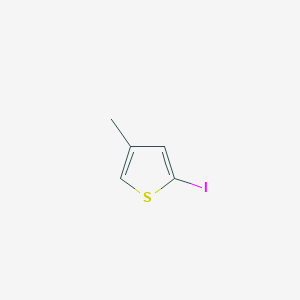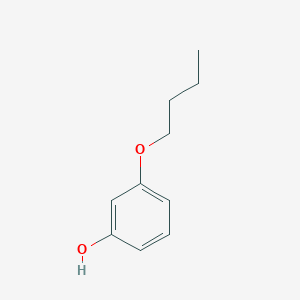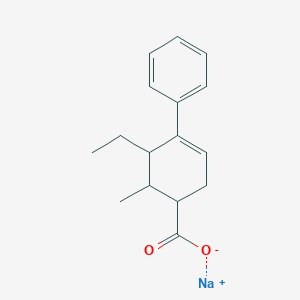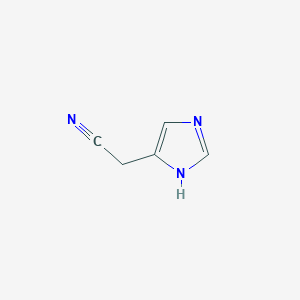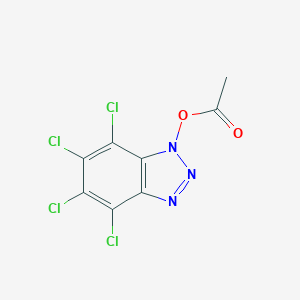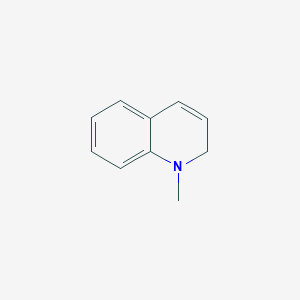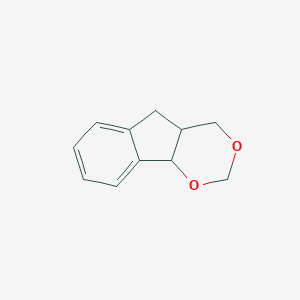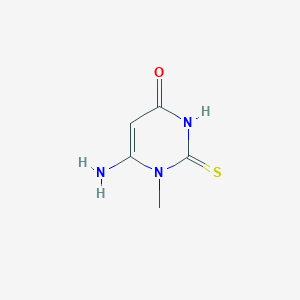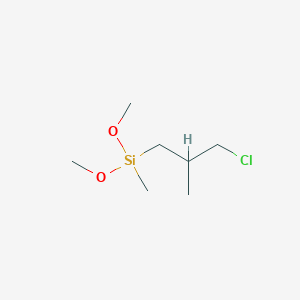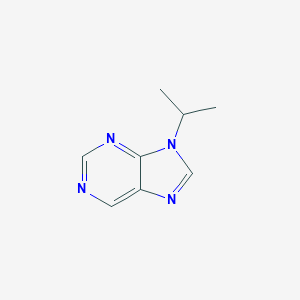
9-isopropyl-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-isopropyl-9H-purine, also known as caffeine, is a naturally occurring stimulant found in coffee, tea, and other beverages. It is widely consumed by people around the world for its ability to increase alertness and improve cognitive function. In addition to its use as a dietary supplement, caffeine has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mecanismo De Acción
Caffeine works by blocking the action of adenosine, a neurotransmitter that is responsible for promoting sleep and suppressing arousal. By blocking adenosine receptors, 9-isopropyl-9H-purine increases the activity of other neurotransmitters, such as dopamine and norepinephrine, which are responsible for promoting alertness and arousal.
Efectos Bioquímicos Y Fisiológicos
Caffeine has a variety of biochemical and physiological effects on the body. It increases heart rate and blood pressure, stimulates the central nervous system, and increases the production of adrenaline. It also increases the production of stomach acid, which can lead to gastrointestinal problems in some people.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Caffeine has several advantages and limitations for use in lab experiments. Its availability and low cost make it an attractive option for researchers. However, its effects can vary widely depending on the dose and the individual, which can make it difficult to control for in experiments.
Direcciones Futuras
There are many potential future directions for research on 9-isopropyl-9H-purine. One area of interest is its potential to treat neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its effects on athletic performance, particularly in endurance sports. Additionally, researchers are exploring the potential for 9-isopropyl-9H-purine to be used as a treatment for depression and other mental health conditions.
In conclusion, 9-isopropyl-9H-purine is a widely consumed stimulant that has been the subject of numerous scientific studies. Its ability to increase alertness and improve cognitive function has led to its use as a dietary supplement, while its potential therapeutic applications have made it the subject of ongoing research. While 9-isopropyl-9H-purine has several advantages for use in lab experiments, its effects can be difficult to control for, and further research is needed to fully understand its potential benefits and limitations.
Métodos De Síntesis
Caffeine can be synthesized from xanthine, a purine base that is found in many foods. The process involves several steps, including methylation, acetylation, and oxidation. The resulting compound is a white, crystalline powder that is highly soluble in water.
Aplicaciones Científicas De Investigación
Caffeine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a variety of effects on the body, including increasing alertness, improving cognitive function, and reducing fatigue. It has also been studied for its potential to treat conditions such as Parkinson's disease, Alzheimer's disease, and depression.
Propiedades
Número CAS |
18203-85-5 |
|---|---|
Nombre del producto |
9-isopropyl-9H-purine |
Fórmula molecular |
C8H10N4 |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
9-propan-2-ylpurine |
InChI |
InChI=1S/C8H10N4/c1-6(2)12-5-11-7-3-9-4-10-8(7)12/h3-6H,1-2H3 |
Clave InChI |
YMGNDFRKGAGTPY-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=NC2=CN=CN=C21 |
SMILES canónico |
CC(C)N1C=NC2=CN=CN=C21 |
Sinónimos |
9H-Purine,9-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



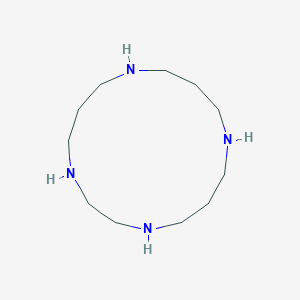
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
